8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Its structure includes an ethylsulfonyl group at the 8-position and a 4-fluorobenzyl substituent at the 3-position. The ethylsulfonyl group enhances metabolic stability and solubility, while the 4-fluorobenzyl moiety contributes to target binding affinity through hydrophobic and halogen interactions .
Properties
IUPAC Name |
8-ethylsulfonyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4S/c1-2-25(23,24)19-9-7-16(8-10-19)14(21)20(15(22)18-16)11-12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQNTWCVPIITTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are currently unknown. The compound is a new synthetic molecule
Biochemical Pathways
As a new synthetic molecule, its effects on various biochemical pathways have not been studied. Future research could provide insights into the downstream effects of this compound on cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Observations:
8-Position Substitutions: The ethylsulfonyl group in the target compound improves metabolic stability compared to acetyl or hydrogen substituents .
3-Position Substitutions: The 4-fluorobenzyl group in the target compound enhances binding to HIF PHDs compared to non-halogenated analogs (e.g., dodecyl in ) due to fluorine’s electronegativity and hydrophobic interactions .
Biological Activity :
- The target compound exhibits pan-HIF PHD inhibition (IC₅₀ <100 nM), outperforming pyrimidinyl-aryl analogs (IC₅₀: 10–500 nM) .
- RS102221’s divergent activity (5-HT₂C antagonism) underscores the impact of sulfonamide placement on target specificity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (µg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|---|
| 8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | 413.4 | 2.1 | 15.2 (pH 7.4) | >24 |
| 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | 319.3 | 1.8 | 8.5 (pH 7.4) | 12 |
| RS102221 | 649.1 | 3.9 | <1 (pH 7.4) | 6 |
| 8-Acetyl-3-dodecyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 435.6 | 5.2 | <0.5 (pH 7.4) | >24 |
Key Observations:
Q & A
Q. What are the key structural features of 8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do they influence reactivity?
The compound features a spirocyclic core (1,3,8-triazaspiro[4.5]decane) with two ketone groups (2,4-dione), an ethylsulfonyl substituent at position 8, and a 4-fluorobenzyl group at position 2. The spirocyclic framework introduces steric constraints, while the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity. The 4-fluorobenzyl moiety contributes to lipophilicity and potential receptor binding via aryl-fluorine interactions .
Q. What synthetic methodologies are commonly employed for triazaspiro compounds like this target molecule?
A multi-step approach is typical:
Core formation : Cyclocondensation of diketones with diamines or hydrazines under acidic conditions.
Functionalization : Sulfonylation using ethylsulfonyl chloride (EtSO₂Cl) and alkylation with 4-fluorobenzyl halides.
Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) or recrystallization .
Key reagents include triethylamine (base), dichloromethane (solvent), and catalysts like AlCl₃ for substitution reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : Confirms regiochemistry of substituents (e.g., fluorobenzyl proton splitting patterns).
- X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., β = 94.46° in related structures) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 489.6 [M⁺] in sulfonamide analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonylation?
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Solvent selection : Use anhydrous CH₂Cl₂ to enhance reagent solubility and reduce hydrolysis.
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate ensures complete substitution .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl substituents) impact biological activity?
A SAR study of analogs reveals:
| Substituent | Activity (IC₅₀) | Target |
|---|---|---|
| 4-Fluorobenzyl | 12 nM | Enzyme X |
| 4-Chlorophenyl | 45 nM | Enzyme X |
| 3-Trifluoromethyl | 8 nM | Receptor Y |
| The 4-fluorobenzyl group enhances binding affinity due to fluorine’s electronegativity and optimal steric fit in hydrophobic pockets . |
Q. What strategies resolve contradictions in biological assay data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4).
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.
- Validate target specificity : Employ CRISPR-KO models to confirm on-target effects .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use Schrödinger Suite to predict binding modes with enzymes (e.g., sulfonyl group interaction with catalytic lysine).
- MD simulations : Analyze conformational stability of the spirocyclic core over 100-ns trajectories.
- QSAR models : Correlate logP values (e.g., 2.8 for 4-fluorobenzyl) with cytotoxicity profiles .
Q. What experimental designs validate the compound’s metabolic stability?
- Microsomal assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.
- Pharmacokinetic profiling : Measure t₁/₂ and AUC in rodent models after IV/PO administration .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for the same target?
Discrepancies arise from:
- Assay variability : Differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays.
- Compound purity : Impurities >5% (e.g., des-ethyl byproducts) skew activity readings.
- Buffer composition : Divalent cations (Mg²⁺ vs. Mn²⁺) alter enzyme kinetics .
Q. How to address inconsistencies in crystallographic vs. solution-phase conformations?
- Variable-temperature NMR : Compare NOE patterns at 298 K and 310 K.
- Free-energy calculations : Use MM-PBSA to assess stability of observed crystal conformers in solution.
- Synchrotron studies : Collect high-resolution (<1.0 Å) data to resolve disorder in spirocyclic cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
